molecular formula C18H33ClO B14506784 Octadec-10-enoyl chloride CAS No. 63029-02-7

Octadec-10-enoyl chloride

Cat. No.: B14506784
CAS No.: 63029-02-7
M. Wt: 300.9 g/mol
InChI Key: GYPDFABFZDKSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadec-10-enoyl chloride: is an organic compound with the molecular formula C18H33ClO . It is a derivative of octadecenoic acid, where the carboxyl group is replaced by a chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadec-10-enoyl chloride can be synthesized through the reaction of octadecenoic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically involves heating the octadecenoic acid with the chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C18H34O2} + \text{SOCl2} \rightarrow \text{C18H33ClO} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where octadecenoic acid is continuously fed into the reactor along with the chlorinating agent. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Octadec-10-enoyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the reactive acyl chloride group. It reacts with alcohols, amines, and phenols to form esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form octadecenoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Alcohols and Phenols: React under mild conditions to form esters.

    Amines: React to form amides, often requiring a base like pyridine to neutralize the HCl formed.

    Water: Hydrolysis occurs readily at room temperature.

Major Products:

    Esters: Formed from reactions with alcohols.

    Amides: Formed from reactions with amines.

    Octadecenoic Acid: Formed from hydrolysis.

Scientific Research Applications

Chemistry: Octadec-10-enoyl chloride is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers. It is also used in the preparation of functionalized materials for research purposes.

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to study their functions and interactions. It is also used in the synthesis of lipid-based drug delivery systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including lubricants, plasticizers, and coatings. It is also used in the textile industry for the modification of fibers.

Mechanism of Action

The mechanism of action of octadec-10-enoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles, such as alcohols, amines, and thiols, to form covalent bonds. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is highly susceptible to nucleophilic attack.

Comparison with Similar Compounds

    Octadec-9-enoyl chloride: Similar in structure but with the double bond at the 9th position.

    Oleoyl chloride: Another similar compound with the double bond at the 9th position but in the cis configuration.

Uniqueness: Octadec-10-enoyl chloride is unique due to the position of the double bond at the 10th carbon, which can influence its reactivity and the properties of the derivatives formed from it. This positional difference can affect the physical properties, such as melting point and solubility, as well as the chemical reactivity of the compound.

Properties

CAS No.

63029-02-7

Molecular Formula

C18H33ClO

Molecular Weight

300.9 g/mol

IUPAC Name

octadec-10-enoyl chloride

InChI

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3

InChI Key

GYPDFABFZDKSPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCCCCCCCC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.